molecular formula C11H12N2O6 B12407454 1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12407454
M. Wt: 268.22 g/mol
InChI Key: KNGMLOFYXFWJLZ-ABHRNEANSA-N
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Description

1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a compound belonging to the class of pyrimidine nucleosides. These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety

Preparation Methods

The synthesis of 1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves several stepsThe reaction conditions typically involve the use of protecting groups such as silyl ethers and reagents like ethynyl magnesium bromide . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H12N2O6/c1-2-11(18)6(5-14)19-9(8(11)16)13-4-3-7(15)12-10(13)17/h1,3-4,6,8-9,14,16,18H,5H2,(H,12,15,17)/t6-,8-,9-,11?/m1/s1

InChI Key

KNGMLOFYXFWJLZ-ABHRNEANSA-N

Isomeric SMILES

C#CC1([C@H](O[C@H]([C@H]1O)N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

C#CC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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